2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride typically involves the reaction of 4-methylpiperazine with 3-chloropropylbenzaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzoic acid.
Reduction: 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzoic acid
- 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzyl alcohol
- 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzamide
Uniqueness
2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine ring and the aldehyde group allows for a wide range of chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-16-8-10-17(11-9-16)7-4-12-19-15-6-3-2-5-14(15)13-18;/h2-3,5-6,13H,4,7-12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMUZNXPMAZERT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=CC=C2C=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-71-6 |
Source
|
Record name | Benzaldehyde, 2-[3-(4-methyl-1-piperazinyl)propoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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